molecular formula C15H25NO4 B13911651 Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13911651
M. Wt: 283.36 g/mol
InChI Key: XFIJHIHZABRYQV-UHFFFAOYSA-N
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Description

Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a lactone and a piperidine ring, making it an interesting subject for various chemical studies. Its molecular formula is C13H21NO4, and it has a molecular weight of 255.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a suitable lactone with a piperidine derivative. One common method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific substitution pattern and the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar spirocyclic compounds.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C15H25NO4/c1-13(2,3)20-12(18)16-7-6-15(14(4,5)10-16)8-11(17)9-19-15/h6-10H2,1-5H3

InChI Key

XFIJHIHZABRYQV-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC12CC(=O)CO2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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